1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one
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Overview
Description
1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzylamino and chlorophenyl groups in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one typically involves the reaction of 4-chlorobenzylamine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like methanol or water . The reaction mixture is then heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired pharmacological effects . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a wide range of biological activities.
Benzylamine: Known for its antimicrobial properties.
4-Chlorophenyl derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one is unique due to the combination of the benzylamino and chlorophenyl groups with the triazole ring. This unique structure imparts specific biological activities and makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[5-(benzylamino)-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12(23)22-17(19-11-13-5-3-2-4-6-13)20-16(21-22)14-7-9-15(18)10-8-14/h2-10H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSZOGJVSIYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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